



What are the properties of (2,2-2H_2_)Glycine?

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Compound of Interest

Compound Name: (2,2-~2~H_2_)Glycine

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An In-depth Technical Guide to (2,2-2H2)Glycine

Introduction

(2,2-²H₂)Glycine, also known as Glycine-d2, is the deuterated isotopologue of glycine, the simplest proteinogenic amino acid. As a stable isotope-labeled compound, it serves as an invaluable tool in a multitude of scientific disciplines, particularly in drug development, metabolomics, and clinical research. The substitution of two hydrogen atoms at the α-carbon with deuterium (²H or D) provides a non-radioactive tracer for monitoring metabolic pathways, quantifying protein turnover, and elucidating pharmacokinetic profiles of glycine-containing molecules.[1][2][3][4] The kinetic isotope effect, resulting from the stronger carbon-deuterium bond, can also subtly alter metabolic rates, making deuteration a strategic approach in drug design to enhance metabolic stability.[1]

This technical guide provides a comprehensive overview of the core properties of (2,2-²H₂)Glycine, detailed experimental protocols for its synthesis and analysis, and visualizations of its metabolic fate and experimental workflows, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

(2,2-2H₂)Glycine is a white to off-white solid powder.[1] Its physical and chemical properties are summarized in the tables below. The primary difference from its unlabeled counterpart is the increased molecular weight due to the presence of two deuterium atoms.

Table 1: Quantitative Physical and Chemical Data



Property	Value	Source
Molecular Weight	77.08 g/mol	[1][2]
Exact Mass	77.044 Da	[1]
Melting Point	240 °C (decomposes)	[1]
Boiling Point	240.9 ± 23.0 °C at 760 mmHg	[1]
Density	1.3 ± 0.1 g/cm ³	[1]
Flash Point	99.5 ± 22.6 °C	[1]
LogP	-1.03	[1]
Isotopic Purity	≥98 atom % D	
Chemical Purity	≥98%	[2]

Table 2: Chemical Identifiers

Identifier	Value	Source
Chemical Name	2-amino-2,2-dideuterioacetic acid	[1][5]
Synonyms	Glycine-d2, 2-Aminoacetic acid-d2	[1][2]
Molecular Formula	C ₂ H ₃ D ₂ NO ₂ (or H ₂ NCD ₂ COOH)	[1][2]
CAS Number (Labeled)	4896-75-7	[1][2]
CAS Number (Unlabeled)	56-40-6	[2]
SMILES	[2H]C([2H])(C(=O)O)N	[1]
InChI Key	DHMQDGOQFOQNFH- DICFDUPASA-N	[1]

Biological Role and Research Applications



Glycine is an inhibitory neurotransmitter in the central nervous system (CNS) and a co-agonist at N-methyl-D-aspartic acid (NMDA) receptors.[1] (2,2-2H₂)Glycine is used to trace the fate of glycine and serves as a biomarker for drugs targeting glycine pathways, such as glycine reuptake inhibitors.[6]

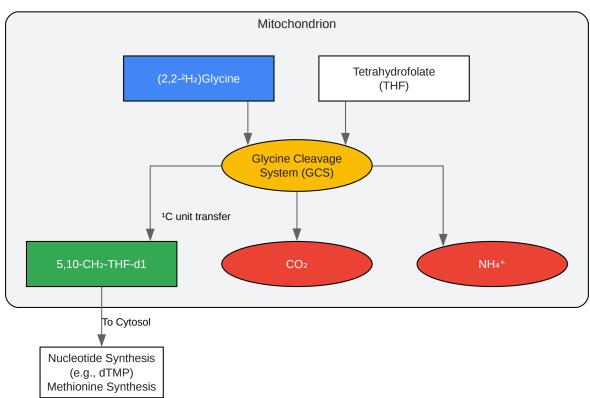
Its primary applications stem from its nature as a stable isotope label:

- Metabolic Studies: Used to trace the incorporation of glycine into larger biomolecules like proteins, glutathione, and purines, and to study one-carbon metabolism.[4][7][8]
- Pharmacokinetics: Incorporated into drug candidates to study their absorption, distribution, metabolism, and excretion (ADME). The kinetic isotope effect from deuteration can slow metabolism, a strategy known as "deuterium switching" to improve a drug's pharmacokinetic profile.[1][9]
- Proteomics and Metabolomics: Serves as an internal standard in mass spectrometry-based quantification for high accuracy and precision.[2][3][4]
- Biomolecular NMR: Utilized in nuclear magnetic resonance studies to simplify complex spectra and probe molecular structure and dynamics.[2][3]

Metabolic Fate: The Glycine Cleavage System

In mitochondria, glycine is catabolized by the Glycine Cleavage System (GCS), a multi-enzyme complex.[7][10] This system is a major source of one-carbon units for cellular metabolism. When (2,2-²H₂)Glycine enters this pathway, its deuterated α-carbon (C2) is transferred to tetrahydrofolate (THF), forming 5,10-methylene-THF, which then carries one deuterium atom. This deuterated cofactor can then be used in the synthesis of nucleotides and other essential molecules.[7]





Metabolic Fate of (2,2-2H2)Glycine via GCS

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Metabolic pathway of (2,2-2H₂)Glycine in mitochondria.

Experimental ProtocolsSynthesis and Purification

A common method for synthesizing $(2,2^{-2}H_2)$ Glycine is through a base-catalyzed hydrogen-deuterium (H/D) exchange at the α -carbon position of unlabeled glycine.[9][11]

Protocol: Synthesis via H/D Exchange

• Dissolution: Dissolve unlabeled glycine in a minimal amount of a suitable base (e.g., sodium hydroxide) in deuterium oxide (D₂O), which serves as the deuterium source.

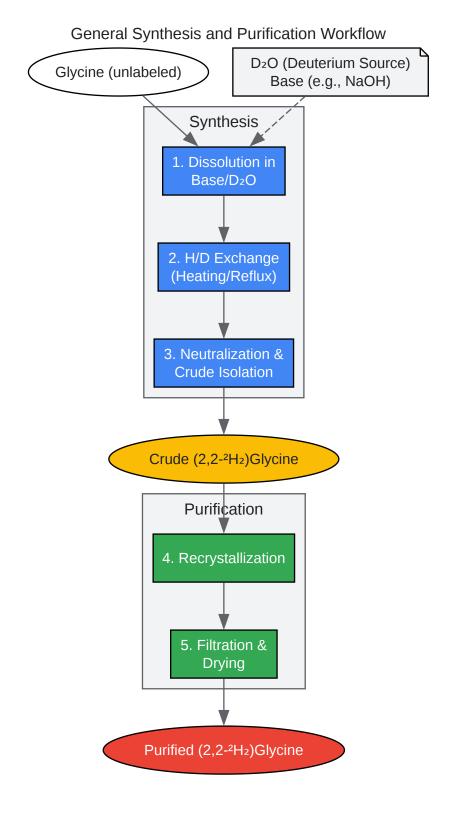
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- H/D Exchange: Heat the mixture under reflux for a prolonged period (e.g., 24-48 hours) to facilitate the exchange of the α-protons with deuterium from the solvent. The reaction is typically monitored for completion.
- Neutralization & Isolation: After cooling, carefully neutralize the solution with an appropriate acid (e.g., HCl). The crude (2,2-2H2)Glycine will precipitate out of the solution.
- Purification: Collect the crude product by filtration. Further purify the product by recrystallization from a suitable solvent system (e.g., water/ethanol) to remove unreacted starting material and other impurities.
- Drying: Dry the purified product under vacuum to yield a white crystalline solid.





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Workflow for the synthesis and purification of Glycine-d2.

Isotopic Purity Determination

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The efficacy of (2,2-2H₂)Glycine as a tracer or standard depends critically on its isotopic purity. [9] A combination of Mass Spectrometry and NMR Spectroscopy is used for comprehensive characterization.

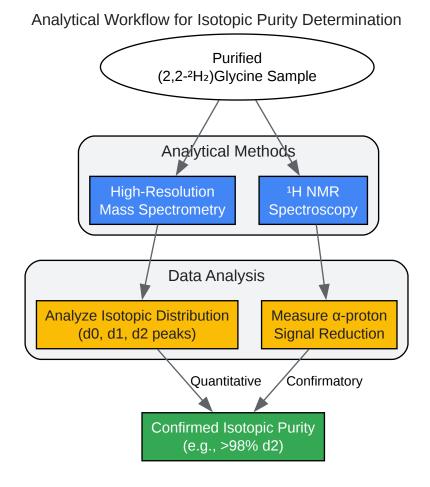
Protocol: Mass Spectrometry (MS) Analysis

- Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol/water).
- Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
- Data Acquisition: Acquire full scan mass spectra in positive ion mode.
- Data Analysis: Extract the ion chromatograms for the molecular ions of the unlabeled (d0, m/z ~76.04), singly deuterated (d1, m/z ~77.05), and doubly deuterated (d2, m/z ~78.05) species. Calculate the isotopic purity by determining the relative abundance of the d2 species compared to the total abundance of d0, d1, and d2.

Protocol: Nuclear Magnetic Resonance (1H NMR) Analysis

- Sample Preparation: Dissolve the sample in a suitable deuterated solvent that does not have signals in the region of interest (e.g., D₂O).
- Data Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Analysis: In the spectrum of unlabeled glycine, the α-protons appear as a singlet around 3.5-3.7 ppm. For (2,2-²H₂)Glycine, successful deuteration is confirmed by the significant reduction or complete disappearance of this signal. The isotopic purity can be estimated by comparing the integral of any residual α-proton signal to the integral of a known internal standard.[9]





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Workflow for isotopic purity analysis of Glycine-d2.

In Vivo Formulation Preparation

For animal studies, $(2,2^{-2}H_2)$ Glycine can be prepared in a vehicle suitable for administration. The following is a reference protocol.[1]

Protocol: Preparation of an In Vivo Formulation

- Prepare Stock Solution: Pre-dissolve the required amount of (2,2-2H2)Glycine in DMSO to create a concentrated stock solution.
- Add Excipients: To the DMSO stock solution, add PEG300 and mix until the solution is clear.
- Add Surfactant: Add Tween 80 to the mixture and mix until clear.



 Final Dilution: Add sterile double-distilled water (ddH₂O) to reach the final desired concentration and mix thoroughly. The final vehicle composition (e.g., DMSO/PEG300/Tween 80/ddH₂O) will depend on the specific study requirements.

Conclusion

(2,2-²H₂)Glycine is a powerful and versatile research tool. Its well-defined physicochemical properties, combined with its role as a biological tracer, make it indispensable for advanced research in drug metabolism, pharmacokinetics, and systems biology. The detailed protocols for synthesis, analysis, and formulation provided in this guide, along with a clear understanding of its metabolic fate, equip researchers and drug development professionals with the essential knowledge to effectively utilize this stable isotope-labeled compound in their work. The rigorous determination of isotopic purity through complementary analytical techniques is paramount to ensuring the reliability and accuracy of experimental outcomes.

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